molecular formula C7H5NOS B016165 2-Thenoylacetonitrile CAS No. 33898-90-7

2-Thenoylacetonitrile

Cat. No.: B016165
CAS No.: 33898-90-7
M. Wt: 151.19 g/mol
InChI Key: XWWUQBHVRILEPB-UHFFFAOYSA-N
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Description

2-Thenoylacetonitrile is an organic compound with the molecular formula C7H5NOS. It is a derivative of thiophene, characterized by the presence of a nitrile group attached to the acetonitrile moiety. This compound is widely used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thenoylacetonitrile can be synthesized through several methods. One common method involves the reaction of thiophene formaldehyde with acetonitrile in the presence of ammonia and iodine. The reaction mixture is stirred at low temperatures, followed by the addition of sodium thiosulfate to remove unreacted iodine. The resulting product is then filtered and dried to obtain this compound as a light yellow solid .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to control temperature and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Thenoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Thenoylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thenoylacetonitrile involves its ability to undergo Rhodium(III)-catalyzed cascade C-H activation. This process involves the cleavage of carbon-hydrogen bonds, enabling the formation of new bonds and the construction of complex molecules. The compound’s reactivity is attributed to its nitrile group, which acts as a key functional group in various chemical transformations.

Comparison with Similar Compounds

  • 2-Furoylacetonitrile
  • Benzoylacetonitrile
  • (Phenylsulfonyl)acetonitrile
  • 4-Methoxybenzoylacetonitrile

Comparison: 2-Thenoylacetonitrile is unique due to its thiophene ring, which imparts distinct electronic properties compared to other acetonitrile derivatives. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals. The presence of the thiophene ring also influences its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

3-oxo-3-thiophen-2-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWUQBHVRILEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187517
Record name 2-Thenoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33898-90-7
Record name 2-Thenoylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033898907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thenoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-3-(2-thienyl)propionitrile
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Synthesis routes and methods I

Procedure details

78.1 grams (0.5 mole) of thiophene-2-carboxylic acid ethyl ester and 30 grams (1 mole) of sodium hydride (80% suspension in white oil) were reacted with 41.5 grams (1 mole) of acetonitrile in 500 ml of dry toluene. There were obtained 70.0 grams (92.6% of theory) of 2-thiophenoylacetonitrile having a melting point of 110° C.
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500 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a flask charged with THF (250 ml) was added dropwise n-butyl lithium (18.4 mL, 46 mmol) at −78° C. under a N2 atmosphere. After addition the resulting solution warmed to −50° C. and dry MeCN (1.86 g, 45 mmol) was added slowly. After 1 h, the reaction was cooled to −78° C. and was treated with thiophene-2-carboxylic acid ethyl ester (6.93 g, 44.5 mmol). After stirring for 1 h the resulting mixture was warmed to RT and stirred for 1 h. Water was added dropwise at 0° C. to quench the reaction and the solution was extracted with ethyl acetate (3×200 mL). The organic layers were combined, washed with brine, dried (Na2SO4) and the solvent was evaporated under reduced pressure to give a solid residue, which was re-crystallized from CH2Cl2. After the solid was collected by filtration, they were redissolved in ethyl acetate (100 mL), and acidified with dilute hydrochloride (2N). The aqueous layer was extracted with ethyl acetate (3×200 mL) and the combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated to yield 3-oxo-3-thiophen-2-yl-propionitrile (4.7 g, yield=70%) as a yellow solid, which was used directly in the next step without purification.
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250 mL
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6.93 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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